molecular formula C6H10N2O6 B173793 2,2-Bis((methoxycarbonyl)amino)acetic acid CAS No. 110599-27-4

2,2-Bis((methoxycarbonyl)amino)acetic acid

Cat. No.: B173793
CAS No.: 110599-27-4
M. Wt: 206.15 g/mol
InChI Key: HCXMXLOUCPJOLG-UHFFFAOYSA-N
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Description

2,2-Bis((methoxycarbonyl)amino)acetic acid is an organic compound with the molecular formula C6H10N2O6 It is known for its unique structure, which includes two methoxycarbonyl groups attached to an aminoacetic acid backbone

Scientific Research Applications

2,2-Bis((methoxycarbonyl)amino)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis((methoxycarbonyl)amino)acetic acid typically involves the reaction of aminoacetic acid derivatives with methoxycarbonylating agents under controlled conditions. One common method includes the use of dimethyl carbonate as the methoxycarbonylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis((methoxycarbonyl)amino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the methoxycarbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of 2,2-Bis((methoxycarbonyl)amino)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis((ethoxycarbonyl)amino)acetic acid
  • 2,2-Bis((propoxycarbonyl)amino)acetic acid
  • 2,2-Bis((butoxycarbonyl)amino)acetic acid

Uniqueness

2,2-Bis((methoxycarbonyl)amino)acetic acid is unique due to its specific methoxycarbonyl groups, which confer distinct chemical properties and reactivity. Compared to its analogs with different alkoxy groups, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2,2-bis(methoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O6/c1-13-5(11)7-3(4(9)10)8-6(12)14-2/h3H,1-2H3,(H,7,11)(H,8,12)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXMXLOUCPJOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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